3-(1H-indol-3-yl)-3-oxopropanenitrile

Description

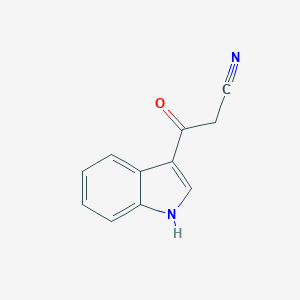

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKBLDDGNWKWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368727 | |

| Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20356-45-0 | |

| Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyanoacetyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-indol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a versatile building block in medicinal chemistry. The document details experimental protocols, presents key analytical data in a structured format, and illustrates the mechanistic relevance of this compound's derivatives in cancer research.

Introduction

This compound, also known as 3-cyanoacetylindole, is a key synthetic intermediate. The indole nucleus is a "privileged structure" in drug discovery, appearing in numerous natural products and pharmaceuticals.[1] The introduction of the reactive β-ketonitrile moiety at the 3-position of the indole ring provides a versatile handle for the construction of a wide array of more complex heterocyclic systems.[2][3][4] Derivatives of this compound, particularly indole-3-glyoxylamides, have garnered significant attention for their potent biological activities, including anticancer properties through the inhibition of tubulin polymerization.[5][6] This guide serves as a practical resource for researchers engaged in the synthesis and utilization of this valuable compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct cyanoacetylation of indole with cyanoacetic acid, activated by acetic anhydride.[7] This method is advantageous due to its high yields and relatively simple procedure.

Experimental Protocol: Cyanoacetylation of Indole

This protocol is based on established literature procedures for the cyanoacetylation of indoles.[7]

Materials:

-

Indole

-

Cyanoacetic acid

-

Acetic anhydride

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine indole (1.0 equivalent) and cyanoacetic acid (1.05 equivalents).

-

Addition of Acetic Anhydride: To this mixture, add acetic anhydride (2.5 equivalents) in one portion.

-

Reaction: Heat the reaction mixture to 60-70°C with continuous stirring. The reaction is typically complete within 5-10 minutes, often accompanied by the precipitation of the product.

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation and Filtration: Add ethanol to the reaction mixture to facilitate the precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold ethanol and then with water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Synthesis Workflow

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections provide typical analytical data and detailed protocols for the characterization of this compound.

Physical and Spectroscopic Data

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 241°C |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| ¹H NMR (DMSO-d₆) | δ 12.2 (s, 1H, NH), 8.3 (d, 1H), 8.2 (s, 1H), 7.5 (d, 1H), 7.2 (m, 2H), 4.5 (s, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆) | δ 183.1, 137.0, 134.5, 126.5, 123.8, 122.5, 121.5, 115.8, 112.8, 112.0, 31.5 |

| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~2260 (C≡N stretch), ~1650 (C=O stretch) |

| Mass Spec (ESI-MS) | m/z 185.07 [M+H]⁺ |

Experimental Protocols for Characterization

Sample Preparation: [8][9][10][11]

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Spectrometer: 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a larger number of scans due to the lower natural abundance of ¹³C.

Sample Preparation (KBr Pellet Method): [2][7][12][13][14]

-

Ensure all equipment (agate mortar, pestle, and pellet press) is clean and dry.

-

Place approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) into the agate mortar.

-

Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the die of a hydraulic pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer.

-

Mode: Transmission.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Background: Run a background spectrum of a blank KBr pellet.

Sample Preparation (Electrospray Ionization - ESI): [15][16][17][18][19]

-

Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of methanol or acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation.

-

Filter the final solution through a syringe filter (0.2 or 0.45 µm) into a clean mass spectrometry vial.

Data Acquisition:

-

Spectrometer: Mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Analysis: Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).

Application in Drug Discovery: Inhibition of Tubulin Polymerization

This compound is a precursor to a class of compounds known as indole-3-glyoxylamides, which have shown significant potential as anticancer agents.[5] Many of these derivatives function as microtubule inhibitors by disrupting tubulin polymerization, a critical process for cell division.[6][20]

Mechanism of Action of Indole-3-Glyoxylamide Derivatives

Certain indole-3-glyoxylamide derivatives, such as D-24851, have been shown to inhibit tubulin polymerization.[1][21][22] While some compounds in this class interact with the colchicine binding site on β-tubulin, D-24851 appears to bind to a novel site, leading to microtubule destabilization.[21][23][24][25][26][27] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells.[5][28]

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for an indole-3-glyoxylamide derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Conclusion

This compound is a highly valuable and accessible synthetic intermediate. The straightforward cyanoacetylation of indole provides an efficient route to this compound, which can be readily characterized by standard spectroscopic techniques. Its utility is underscored by its role as a precursor to potent biologically active molecules, such as indole-3-glyoxylamide-based tubulin polymerization inhibitors. This guide provides the essential experimental details and theoretical background to support further research and development in this promising area of medicinal chemistry.

References

- 1. D-24851, a novel synthetic microtubule inhibitor, exerts curative antitumoral activity in vivo, shows efficacy toward multidrug-resistant tumor cells, and lacks neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. sites.bu.edu [sites.bu.edu]

- 12. eng.uc.edu [eng.uc.edu]

- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 14. m.youtube.com [m.youtube.com]

- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 18. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 19. organomation.com [organomation.com]

- 20. mdpi.com [mdpi.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. selleckchem.com [selleckchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Indole derivatives targeting colchicine binding site as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 3-(1H-indol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document includes key physicochemical data, detailed experimental protocols for its synthesis, and a thorough analysis of its spectroscopic characteristics.

Chemical Identity and Physical Properties

This compound, also commonly known as 3-(cyanoacetyl)indole, is a stable crystalline powder, appearing as a white to light yellow or light orange solid.[1] It serves as a pivotal intermediate in the synthesis of a wide range of more complex indole-containing molecules.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-(Cyanoacetyl)indole, 3-cyanoacetylindole | [1][2] |

| CAS Number | 20356-45-0 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O | [2] |

| Molecular Weight | 184.19 g/mol | [2] |

| Appearance | White to light yellow/orange crystalline powder | [1] |

| Melting Point | 245 °C (decomposition) | [1] |

| Solubility | Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Insoluble in water. | [2][4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, highlighting its accessibility for research and development. A prevalent and efficient method involves the acylation of indole with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride.[5][6]

Experimental Protocol: Synthesis via Acylation of Indole

This protocol is based on the method described by Bergman et al., which provides high yields of the desired product.[5]

Materials:

-

Indole

-

Cyanoacetic acid

-

Acetic anhydride

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of indole (1.0 equivalent) in dichloromethane, add cyanoacetic acid (1.1 equivalents).

-

To this stirred mixture, add acetic anhydride (1.5 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to 60-70 °C and stirred for approximately 5-10 minutes, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

DOT Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.3 | br s | - | N1-H | |

| 8.32 | d | 3.2 | H2 | |

| 8.15 | d | 7.8 | H4 | |

| 7.55 | d | 8.1 | H7 | |

| 7.25 - 7.35 | m | - | H5, H6 | |

| 4.35 | s | - | CH₂ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| 183.5 | C=O | |||

| 137.2 | C7a | |||

| 134.8 | C2 | |||

| 126.5 | C3a | |||

| 124.0 | C6 | |||

| 122.8 | C5 | |||

| 121.5 | C4 | |||

| 116.8 | C≡N | |||

| 112.5 | C7 | |||

| 112.0 | C3 | |||

| 28.5 | CH₂ |

Note: NMR data is based on typical values for this compound and may vary slightly depending on the solvent and experimental conditions.[1][7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250-3150 | Strong, Broad | N-H stretch (indole) |

| ~2260-2240 | Medium | C≡N stretch (nitrile) |

| ~1650-1630 | Strong | C=O stretch (ketone) |

| ~1600-1450 | Medium | C=C stretch (aromatic) |

| ~1350-1300 | Medium | C-N stretch |

Note: The exact peak positions may vary.[8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| ESI | 185.07 | 207.05 | 157, 144, 116 |

Note: Fragmentation patterns can provide further structural information.

Chemical Reactivity and Applications in Synthesis

This compound is a highly versatile building block in organic synthesis due to the presence of multiple reactive sites: the active methylene group, the ketone, the nitrile, and the indole ring itself.[5][10]

Its reactivity allows for its use in a variety of condensation and multicomponent reactions to construct a diverse array of heterocyclic systems, including:

-

Pyridines: It is a common precursor for the synthesis of highly substituted pyridine derivatives.[5]

-

Pyranes: It readily participates in reactions to form various pyran-containing compounds.[5][6]

-

Pyrazoles: It can be used in the synthesis of pyrazole-fused heterocycles.[10]

-

Spirooxindoles: It is a key reactant in the one-pot synthesis of complex spirooxindole derivatives.[11]

DOT Diagram: Reactivity Overview

Caption: Synthetic utility of this compound.

Biological Significance and Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, making it a valuable scaffold in drug discovery.[1][12]

Derivatives have been investigated for their potential as:

-

Anticancer agents: The indole nucleus is a key feature in many compounds that inhibit cancer cell proliferation.[12]

-

Anti-inflammatory agents: Certain derivatives have shown promise in modulating inflammatory pathways.[7][13]

-

Antifungal agents: The core structure has been incorporated into novel antifungal compounds.[8]

The biological activity of indole-containing compounds is often attributed to their ability to interact with various biological targets. For instance, some indole derivatives have been shown to modulate signaling pathways such as the PI3K/Akt/mTOR/NF-κB pathway, which is crucial in cancer progression.[14]

DOT Diagram: Potential Signaling Pathway Modulation by Indole Derivatives

Caption: Potential inhibition of the PI3K/Akt/mTOR/NF-κB pathway by indole derivatives.

This guide serves as a technical resource for professionals in the fields of chemical research and drug development, providing essential information on this compound to facilitate its synthesis, characterization, and application in creating novel and potentially therapeutic molecules.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(1H-indol-3-yl)-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for 3-(1H-indol-3-yl)-3-oxopropanenitrile, a versatile building block in medicinal chemistry. The information presented herein is intended to support research and development efforts in the synthesis of novel heterocyclic compounds.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for the unsubstituted parent compound is not readily found in a single source, data from closely related analogs and spectral databases allow for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectral data for this compound, based on analysis of substituted analogs, are presented below. The spectra for substituted derivatives are often recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). For instance, the ¹H NMR spectrum of 3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile was recorded in DMSO-d₆.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3 | Broad singlet | NH (Indole) |

| ~8.1 | Doublet | H-4 |

| ~7.8 | Doublet | H-2 |

| ~7.4 | Doublet | H-7 |

| ~7.2-7.3 | Multiplet | H-5, H-6 |

| ~4.0 | Singlet | CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O |

| ~137 | C-7a |

| ~135 | C-2 |

| ~126 | C-3a |

| ~124 | C-6 |

| ~123 | C-4 |

| ~122 | C-5 |

| ~115 | C-3 |

| ~113 | CN |

| ~112 | C-7 |

| ~30 | CH₂ |

Note: The predicted chemical shifts are based on data from various substituted analogs of this compound and may vary depending on the solvent and experimental conditions.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are expected in the following regions:

Table 3: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (Indole) |

| ~2250 | C≡N stretch (Nitrile) |

| ~1680 | C=O stretch (Ketone) |

| ~1600, 1450 | C=C stretch (Aromatic) |

Note: The predicted wavenumbers are based on typical absorption regions for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z 184. The fragmentation pattern would likely involve the loss of small molecules such as CO and HCN, as well as fragmentation of the indole ring. The predicted monoisotopic mass is 184.0637 g/mol .[3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 3-cyanoacetyl indoles involves the reaction of an indole with cyanoacetic acid in the presence of a dehydrating agent, such as acetic anhydride. This method generally provides high yields of the desired product.

Procedure:

-

To a stirred solution of indole (1 equivalent) in acetic anhydride (5-10 equivalents), add cyanoacetic acid (1.1-1.5 equivalents).

-

Heat the reaction mixture to 60-70 °C for a short period (e.g., 5-10 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

This synthetic approach is highlighted as a high-yield method in several reviews on the chemistry of 3-cyanoacetyl indoles.

Workflow and Data Analysis

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. Researchers can utilize this information for the development of novel indole-based compounds with potential therapeutic applications.

References

The Nitrile Group in 3-(1H-indol-3-yl)-3-oxopropanenitrile: A Gateway to Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 3-(1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-cyanoacetylindole, stands as a versatile and highly reactive precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique chemical architecture, featuring a reactive nitrile group, an active methylene group, and an indole nucleus, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the reactivity of the nitrile group within this molecule, detailing its role in the construction of biologically active scaffolds, and presents experimental protocols and the signaling pathways influenced by its derivatives.

Core Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the electrophilic nature of the nitrile carbon and the nucleophilicity of the adjacent methylene group. This dual reactivity allows it to participate in a wide range of chemical transformations, most notably multicomponent reactions, which are highly efficient for generating molecular complexity in a single step.

The nitrile group, a carbon-nitrogen triple bond, is a key functional group in organic synthesis. In this compound, its reactivity is influenced by the adjacent carbonyl group, which enhances the electrophilicity of the nitrile carbon. Spectroscopic analysis is a fundamental tool for tracking the transformation of the nitrile group during chemical reactions.

| Spectroscopic Data | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Notes |

| FTIR: C≡N Stretch | ~2200-2260 | The C≡N stretching vibration in the starting material appears as a sharp, intense peak in this region. The exact position can be influenced by conjugation. Disappearance of this peak is a clear indicator of the nitrile group's participation in a reaction. |

| ¹³C NMR: Nitrile Carbon | ~115-125 | The carbon atom of the nitrile group typically resonates in this downfield region of the ¹³C NMR spectrum. A significant shift or disappearance of this signal in the product spectrum confirms the transformation of the nitrile. |

Multicomponent Reactions: A Powerful Synthetic Tool

This compound is a favored substrate in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. These reactions are highly atom-economical and offer rapid access to diverse chemical libraries for drug discovery. The nitrile group is often directly involved in the cyclization steps of these reactions, leading to the formation of nitrogen-containing heterocycles.

A prime example is the synthesis of highly substituted pyridines. In these reactions, the nitrile group can participate in the cyclization cascade, ultimately becoming part of the newly formed pyridine ring or a substituent upon it.

Experimental Protocols

Synthesis of 2-Amino-6-(1H-indol-3-yl)-4-phenylpyridine-3,5-dicarbonitrile

This protocol details a one-pot, three-component synthesis of a highly functionalized pyridine derivative.

Materials:

-

This compound

-

Benzaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

A mixture of this compound (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) is taken in ethanol (10 mL).

-

Piperidine (0.2 mmol) is added to the mixture as a catalyst.

-

The reaction mixture is stirred at room temperature for a specified time, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried to afford the pure product.

| Reactant | Molar Ratio | Role |

| This compound | 1 | Precursor |

| Benzaldehyde | 1 | Electrophile |

| Malononitrile | 1 | Nucleophile |

| Piperidine | 0.2 | Catalyst |

This is a representative protocol. Reaction times and yields will vary depending on the specific substrates and conditions used.

Biological Significance and Signaling Pathways

The heterocyclic scaffolds synthesized from this compound often exhibit significant biological activities, making them attractive candidates for drug development. In particular, derivatives such as indolyl-pyrimidines and pyranopyrazoles have been investigated for their potential as anticancer agents.

Indolyl-Pyrimidine Derivatives as EGFR Inhibitors

Certain indolyl-pyrimidine derivatives synthesized from precursors related to this compound have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, leading to the inhibition of tumor growth.

The diagram above illustrates the inhibition of the EGFR signaling pathway by an indolyl-pyrimidine derivative. By blocking EGFR, the downstream PI3K/Akt/mTOR pathway is suppressed, leading to a reduction in cancer cell proliferation and survival.

Pyranopyrazole Derivatives as p38 MAP Kinase Inhibitors

Another class of compounds accessible from this compound are pyranopyrazoles. Some of these derivatives have been identified as potential inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase.[2][3][4] The p38 MAPK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Inhibition of p38 MAP kinase can modulate inflammatory responses and induce apoptosis in cancer cells.

This diagram shows how a pyranopyrazole derivative can inhibit the p38 MAPK pathway. By blocking the activity of p38 MAP kinase, the activation of downstream transcription factors like AP-1 is prevented, thereby modulating inflammatory and apoptotic responses.

Quantitative Data on Biological Activity

The biological efficacy of compounds derived from this compound is typically quantified by their half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate greater potency.

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indolyl-Pyrimidine | EGFR | MCF-7 (Breast) | 5.1 | [1] |

| Indolyl-Pyrimidine | EGFR | HepG2 (Liver) | 5.02 | [1] |

| Indolyl-Pyrimidine | EGFR | HCT-116 (Colon) | 6.6 | [1] |

| Pyranopyrazole | p38 MAP Kinase | (Binding Affinity) | -10.99 kcal/mol | [2][3] |

Conclusion

The nitrile group in this compound is a highly reactive and synthetically valuable functional group. Its participation in a variety of chemical transformations, particularly multicomponent reactions, provides efficient access to a wide range of complex heterocyclic compounds. Many of these derivatives have shown promising biological activities, including the inhibition of key signaling pathways implicated in cancer, such as the EGFR and p38 MAPK pathways. This makes this compound a molecule of significant interest for drug discovery and development, offering a versatile platform for the generation of novel therapeutic agents. Further exploration of the synthetic potential of this compound and the biological mechanisms of its derivatives will undoubtedly continue to be a fruitful area of research.

References

- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase | Semantic Scholar [semanticscholar.org]

The Versatile Building Block: A Technical Guide to 3-(1H-indol-3-yl)-3-oxopropanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and extensive applications of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a pivotal building block in the construction of diverse and biologically significant heterocyclic scaffolds. Its unique trifunctional nature, comprising an indole nucleus, a keto group, and a nitrile function, renders it an exceptionally versatile precursor for the synthesis of a wide array of complex molecules, particularly through multicomponent reactions. This guide provides a comprehensive overview of its synthetic utility, detailed experimental protocols for key transformations, and insights into the biological relevance of the resulting compounds.

Synthesis of this compound

The preparation of this compound is typically achieved through the cyanoacetylation of indole. Various methods have been reported, often involving the reaction of indole with cyanoacetic acid derivatives in the presence of a coupling agent or via an acid chloride intermediate.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Multicomponent Reactions

This compound is a cornerstone in multicomponent reactions (MCRs), enabling the efficient, one-pot synthesis of complex heterocyclic systems. These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity, making them highly attractive in modern organic synthesis and drug discovery.

Synthesis of Substituted Pyridines

This building block is extensively used in the synthesis of highly functionalized pyridine derivatives. Typically, a one-pot condensation involving an aldehyde, this compound, another active methylene compound, and an ammonium source leads to the formation of the pyridine ring.

| Entry | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde | Malononitrile | L-proline / EtOH | 92 | [1] |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | L-proline / EtOH | 95 | [1] |

| 3 | 4-Methoxybenzaldehyde | Malononitrile | L-proline / EtOH | 90 | [1] |

| 4 | Thiophene-2-carbaldehyde | Malononitrile | L-proline / EtOH | 88 | [1] |

| 5 | Benzaldehyde | Ethyl cyanoacetate | (NH4)2CO3 / H2O | High | [2] |

| 6 | Various Aromatic Aldehydes | 2-Acetylpyridine | NH4OAc / Solvent-free | High | [3] |

A mixture of benzaldehyde (1 mmol), this compound (1 mmol), malononitrile (1 mmol), and ammonium acetate (2 mmol) in ethanol (10 mL) is stirred at reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyridine derivative.

Synthesis of Substituted Pyrans

The reactivity of this compound also extends to the synthesis of pyran-annulated systems. In a typical reaction, it is condensed with an aldehyde and another active methylene compound, such as malononitrile or a 1,3-dicarbonyl compound, often under the influence of a basic catalyst.

| Entry | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde | Malononitrile | Piperidine / EtOH | 95 | [4] |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine / EtOH | 92 | [4] |

| 3 | 4-Nitrobenzaldehyde | Malononitrile | Piperidine / EtOH | 96 | [4] |

| 4 | Isatin | Malononitrile | L-proline / EtOH | 85 | [4] |

| 5 | Benzaldehyde | Dimedone | Fe3O4@SiO2-NH2@Pd / EtOH | >90 | [5] |

To a solution of 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (15 mL), a catalytic amount of piperidine (0.1 mmol) is added. The mixture is stirred at room temperature for 5-10 minutes. Then, this compound (1 mmol) is added, and the reaction mixture is stirred at reflux for 3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized from ethanol to give the pure pyran derivative.

Biological Significance and Signaling Pathways

The heterocyclic scaffolds synthesized from this compound often exhibit significant biological activities, making them attractive candidates for drug development. The indole moiety itself is a privileged structure in medicinal chemistry, and its incorporation into pyridine and pyran rings can lead to compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity and Associated Signaling Pathways

Many pyridine and pyran derivatives synthesized using this building block have demonstrated promising anticancer activities. For instance, certain pyrano[2,3-c]pyrazole derivatives have been identified as inhibitors of the RalA signaling pathway, which is implicated in the proliferation of hepatocellular carcinoma.[6] Another important mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[7]

Caption: Inhibition of the RalA signaling pathway by pyrano[2,3-c]pyrazole derivatives.

Caption: Workflow from synthesis to biological evaluation of novel heterocyclic compounds.

Conclusion

This compound has firmly established itself as a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide range of reactions, particularly multicomponent strategies, provides a straightforward and efficient entry into complex and biologically relevant heterocyclic systems. The continued exploration of the reactivity of this synthon is expected to unveil novel molecular architectures with significant potential in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers aiming to harness the synthetic power of this remarkable indole derivative.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of a series of pyrano chalcone derivatives containing indole moiety as novel anti-tubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1H-indol-3-yl)-3-oxopropanenitrile: Discovery, History, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-indol-3-yl)-3-oxopropanenitrile, also commonly referred to as 3-cyanoacetylindole, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its indole nucleus is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. The presence of a reactive β-keto-nitrile moiety makes it a valuable building block for the construction of a wide array of complex heterocyclic systems. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthetic utility of this important compound, with a focus on its application in the synthesis of diverse molecular architectures. While the core molecule itself has not been extensively profiled for its biological activity, its derivatives have shown promise in various therapeutic areas, highlighting the importance of this compound as a key starting material.

Discovery and History

The first documented synthesis of this compound was reported in 1967 by Washida and co-workers.[1] Their pioneering work laid the foundation for the use of this compound as a versatile precursor in organic synthesis. Following its initial discovery, several other synthetic routes have been developed, offering improved yields and milder reaction conditions. A notable alternative was described in 1978 by Gorbunova and Suvorov, who synthesized the compound from 5-(3-indolyl)isoxazole-3-carboxylic acid.[1] These early methods have been refined over the years, and today, this compound is readily accessible through various synthetic strategies, solidifying its role as a fundamental building block in the synthesis of indole-containing heterocyclic compounds.[1]

Physicochemical and Spectroscopic Data

The structural and physicochemical properties of this compound have been well-characterized.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O | [2] |

| Molecular Weight | 184.19 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 89 - 91 °C | [3] |

| XLogP3 | 1.9 | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.32 – 8.30 (m, 1H), 7.84 (s, 1H), 7.42 – 7.39 (m, 1H), 7.36 – 7.31 (m, 2H), 7.28 – 7.23 (m, 4H), 4.25 (t, J = 7.1 Hz, 2H), 3.86 (s, 2H), 2.47 (t, J = 6.8 Hz, 2H), 2.13 – 2.06 (m, 2H), 1.69 – 1.61 (m, 2H) | [3] |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 180.6, 136.8, 135.2, 133.8, 132.8, 128.6, 126.3, 124.1, 123.4, 122.5, 115.0, 114.3, 110.3, 90.0, 80.6, 47.0, 29.7, 28.9, 25.7, 19.0 | [3] |

| Mass Spectrometry (ESI) | m/z [M+H]⁺ calculated for C₂₃H₂₀ClN₂O: 375.1264, found: 375.1266 | [3] |

| Infrared (IR) | Data not readily available in searched literature. |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of indole with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride.

Reagents and Equipment:

-

Indole

-

Cyanoacetic acid

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Apparatus for filtration (e.g., Büchner funnel)

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve indole in acetic anhydride.

-

To this solution, add cyanoacetic acid portion-wise with stirring.

-

Heat the reaction mixture at 60-70 °C for approximately 5-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[1]

Use in Multicomponent Reactions: Synthesis of Pyridine Derivatives

This compound is a key reactant in various multicomponent reactions for the synthesis of complex heterocyclic structures. One such example is the synthesis of substituted pyridines.

Reagents and Equipment:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

An active methylene compound (e.g., malononitrile)

-

Ammonium acetate

-

Solvent (e.g., ethanol or acetic acid)

-

Reflux apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine this compound, the aromatic aldehyde, the active methylene compound, and ammonium acetate in a suitable solvent like ethanol or acetic acid.[4]

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the specific substrates.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated, and the mixture can be cooled in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

-

Further purification can be achieved by recrystallization if necessary.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research specifically investigating the biological activity and effects on signaling pathways of this compound itself. The primary focus of research has been on its utility as a synthetic intermediate.

However, the indole scaffold is a well-established pharmacophore, and numerous derivatives synthesized from this compound have demonstrated significant biological activities. These activities include:

-

Antifungal Properties: Certain heterocyclic compounds derived from this indole precursor have shown promising antifungal activity against various fungal strains.[2]

-

Anti-inflammatory Effects: Derivatives incorporating the N-acylhydrazone moiety have been investigated for their anti-inflammatory potential.[5]

-

Anticancer Activity: A variety of complex molecules synthesized using this compound as a starting material have been evaluated for their cytotoxic effects against different cancer cell lines.[1]

The biological activities of these derivatives are diverse and depend on the specific heterocyclic system and substituents appended to the indole core. The mechanisms of action are often complex and can involve the modulation of various signaling pathways. For instance, some indole compounds are known to interact with the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical in cancer cell proliferation and survival.[6]

It is important to emphasize that these biological activities are properties of the derivatives and cannot be directly attributed to the parent compound, this compound. Further research is warranted to explore the intrinsic biological profile of this core molecule.

Conclusion

This compound is a historically significant and synthetically valuable compound that has served as a cornerstone in the construction of a multitude of complex indole-containing heterocycles. Its straightforward synthesis and the reactivity of its β-keto-nitrile functionality make it an indispensable tool for medicinal chemists and organic synthesis researchers. While the biological properties of the core molecule remain largely unexplored, the diverse and potent activities of its derivatives underscore its importance in drug discovery and development. Future investigations into the intrinsic biological effects of this compound could unveil new therapeutic applications for this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. synarchive.com [synarchive.com]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Therapeutic Potential of 3-(1H-indol-3-yl)-3-oxopropanenitrile

A Technical Guide for Researchers and Drug Development Professionals

The 3-(1H-indol-3-yl)-3-oxopropanenitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds. Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, exhibiting potent anticancer, antifungal, antibacterial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities associated with this scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been extensively evaluated for various biological activities. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

Anticancer Activity

The anticancer potential of these derivatives has been demonstrated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiazole-Pyrazoline Hybrid | A549 (Lung Carcinoma) | Not specified | [1] |

| Thiazole-Pyrazoline Hybrid | MCF-7 (Breast Adenocarcinoma) | Not specified | [1] |

| Thiazole-Pyrazoline Hybrid | C6 (Glioblastoma) | 4.33 ± 1.04 | [2] |

| Indole-based 1,3,4-Oxadiazole | HCT116 (Colorectal Carcinoma) | 6.43 ± 0.72 | [3] |

| Indole-based 1,3,4-Oxadiazole | A549 (Lung Adenocarcinoma) | 9.62 ± 1.14 | [3] |

| Indole-based 1,3,4-Oxadiazole | A375 (Melanoma) | 8.07 ± 1.36 | [3] |

| 3-(3-oxoaryl) Indole Derivative | B16F10 (Murine Melanoma) | Not specified | [4] |

| 3-(3-oxoaryl) Indole Derivative | MCF7 (Breast Cancer) | Not specified | [4] |

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of the this compound scaffold have shown promising activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal Activity:

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Indole-Thiadiazole Derivative | Candida albicans | 3.125 | [5] |

| Indole-Triazole Derivative | Candida albicans | 3.125 | [5] |

| Indole-Triazole Derivative | Candida krusei | 6.25 | [5] |

| 3-Substituted Oxindole | Aspergillus niger | 7.5 | [6] |

| 1-(1H-indol-3-yl) Derivative | Candida spp. | Not specified | [7] |

Antibacterial Activity:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Indole-Thiadiazole Derivative | Staphylococcus aureus | 6.25 | [5] |

| Indole-Triazole Derivative | Staphylococcus aureus | 6.25 | [5] |

| Pyrazolo[3,4-b]pyridine-5-carbonitrile | Escherichia coli ATCC25915 | 1.0 (mg/mL) | [8] |

| Pyrazolo[3,4-b]pyridine-5-carbonitrile | Staphylococcus aureus ATCC25923 | 1.0 (mg/mL) | [8] |

| Pyrazolo[3,4-b]pyridine-5-carbonitrile | Klebsiella pneumoniae ATCC29212 | 2.0 (mg/mL) | [8] |

| Pyrazolo[3,4-b]pyridine-5-carbonitrile | Pseudomonas aeruginosa ATCC10145 | 1.0 (mg/mL) | [8] |

| 3-Alkylidene-2-Indolone Derivative | Staphylococcus aureus ATCC 4220 | 0.5 | [9] |

| 3-Alkylidene-2-Indolone Derivative | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 0.5 | [9] |

Anti-inflammatory Activity

Certain derivatives have been investigated for their ability to modulate inflammatory responses in vivo. A notable example is the compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), which has demonstrated significant anti-inflammatory effects.[10][11]

| Compound | Animal Model | Assay | Effect | Reference |

| JR19 (10 mg/kg) | Mice | Carrageenan-induced peritonitis | 59% reduction in leukocyte migration | [11] |

| JR19 (20 mg/kg) | Mice | Carrageenan-induced peritonitis | 52% reduction in leukocyte migration | [11] |

| JR19 (10 mg/kg) | Mice | Subcutaneous air pouch | 66% reduction in cell migration | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 50 μL of MTT reagent to each well and incubate in the dark for up to 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Discard the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity: Broth Microdilution Method (for MIC determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Peritonitis in Mice

The carrageenan-induced peritonitis model is a common in vivo assay to evaluate the anti-inflammatory activity of compounds by measuring their effect on leukocyte migration.

Protocol:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound (e.g., JR19) or vehicle (e.g., saline with Tween 80) to the mice via an appropriate route (e.g., intraperitoneally). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Peritonitis: After a set period (e.g., 30 minutes), induce peritonitis by intraperitoneally injecting a solution of carrageenan (e.g., 1% in saline).

-

Peritoneal Lavage: After a specific time (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting and then collecting a known volume of heparinized phosphate-buffered saline (PBS).

-

Leukocyte Counting: Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer or an automated cell counter. Differential cell counts can be performed on stained cytospin preparations.

-

Data Analysis: Compare the number of migrated leukocytes in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition of leukocyte migration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Research has begun to elucidate the signaling pathways modulated by derivatives of the this compound scaffold.

Anticancer Mechanism: Modulation of EGFR and p53-MDM2 Pathway

Certain indole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. For instance, a novel series of indole derivatives has been found to suppress the growth of A549 and K562 cancer cells by modulating the EGFR and p53-MDM2 mediated pathway. This modulation leads to apoptosis and cell cycle arrest in the G2/M phase.

References

- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape: A Theoretical Exploration of 3-(1H-indol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of the electronic structure of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a molecule of significant interest in medicinal chemistry. While direct comprehensive theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes findings from closely related 3-acylindole analogues to provide a robust understanding of its electronic properties. By examining data from molecules such as 3-acetylindole and indole-3-carbaldehyde, we can infer and illustrate the key electronic features that govern the reactivity and potential biological activity of this compound.

Core Concepts in Electronic Structure Analysis

The electronic behavior of a molecule is fundamentally dictated by the distribution of its electrons in various molecular orbitals. Key parameters derived from quantum chemical calculations, such as Density Functional Theory (DFT), provide a quantitative framework for understanding this behavior.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): This property maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets.

Computational Methodologies: A Standard Protocol

The data presented for analogous compounds are typically generated using a standardized computational workflow. This protocol allows for the consistent and reliable prediction of molecular properties.

A common and robust method employed for these types of analyses is Density Functional Theory (DFT) using the B3LYP functional with a 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Electronic Properties of 3-Acylindole Analogues

The following tables summarize key quantitative data from theoretical studies on molecules structurally related to this compound. This comparative data provides a strong foundation for understanding the electronic characteristics of the target molecule.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | B3LYP/6-31G(d,p) | -5.45 | -0.11 | 5.34 |

| 3-Acetylindole | B3LYP/6-31G(d,p) | -5.98 | -1.54 | 4.44 |

| Indole-3-carbaldehyde | B3LYP/6-31G(d,p) | -6.12 | -1.78 | 4.34 |

Note: The values presented are representative and may vary slightly depending on the specific computational study.

The data clearly indicates that the presence of an acyl group at the 3-position of the indole ring leads to a stabilization of both the HOMO and LUMO energy levels and a significant reduction in the HOMO-LUMO gap compared to the parent indole. This suggests that this compound is likely to be more reactive than unsubstituted indole.

Table 2: Selected Calculated Bond Lengths (Å)

| Bond | Indole | 3-Acetylindole |

| C2=C3 | 1.37 | 1.39 |

| C3-C(acyl) | - | 1.48 |

| C(acyl)=O | - | 1.23 |

The introduction of the acyl group at the C3 position slightly increases the length of the C2=C3 bond, suggesting some delocalization of the pi-electrons into the substituent.

Visualization of Molecular Orbitals and Reactivity

The distribution of the frontier molecular orbitals provides a visual representation of the regions most involved in electron donation and acceptance.

For 3-acylindoles, the HOMO is typically localized over the indole ring, indicating that this is the primary site of electron donation. The LUMO, conversely, tends to be distributed over the acyl substituent and the adjacent C2-C3 bond of the indole ring. This suggests that nucleophilic attack is likely to occur at the carbonyl carbon of the acyl group.

Conclusion and Implications for Drug Development

The theoretical analysis of compounds analogous to this compound strongly suggests that this molecule possesses a reactive electronic profile characterized by a relatively small HOMO-LUMO gap. The electron-withdrawing nature of the 3-oxo-propanenitrile substituent significantly influences the electronic distribution of the indole scaffold.

For drug development professionals, this information is critical. The predicted localization of the HOMO and LUMO can guide the design of derivatives with tailored reactivity. The electron-poor regions identified by MEP analysis can indicate potential sites for hydrogen bonding or other interactions with biological targets. By understanding the fundamental electronic structure, researchers can make more informed decisions in the optimization of lead compounds, potentially accelerating the drug discovery process. Further dedicated computational and experimental studies on this compound are warranted to build upon this foundational understanding.

Methodological & Application

One-Pot Synthesis of Pyrazole Derivatives Using 3-(1H-indol-3-yl)-3-oxopropanenitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient one-pot, three-component synthesis of a series of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. The synthesis utilizes 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aromatic aldehydes, and 5-amino-3-methyl-1H-pyrazole in a regioselective manner. This method, employing an environmentally benign and reusable solid acid catalyst, Fe³⁺-montmorillonite, offers high yields and short reaction times. The synthesized pyrazole derivatives are of significant interest due to their potential as antibacterial and anticancer agents. This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine, often leads to enhanced biological efficacy. The pyrazolo[3,4-b]pyridine scaffold, in particular, is a privileged structure in medicinal chemistry.[3][4] Furthermore, the incorporation of an indole moiety, a common pharmacophore in many bioactive natural products and synthetic drugs, can significantly modulate the therapeutic potential of these compounds.

Traditional multi-step syntheses of such complex heterocyclic systems are often plagued by low overall yields, tedious purification procedures, and the use of hazardous reagents. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy in modern organic synthesis, offering atom economy, operational simplicity, and rapid access to molecular diversity.[5]

This application note details a robust and efficient one-pot synthesis of indolyl-substituted pyrazolo[3,4-b]pyridines, providing researchers with a practical protocol for the generation of a library of these promising compounds for further biological evaluation.

Data Presentation

The following table summarizes the results of the one-pot synthesis of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles using various aromatic aldehydes. The reactions were carried out under reflux in ethanol using Fe³⁺-montmorillonite as a catalyst.

| Entry | Ar-CHO | Product | Time (min) | Yield (%) |

| 1 | C₆H₅CHO | 4a | 20 | 95 |

| 2 | 4-CH₃C₆H₄CHO | 4b | 25 | 92 |

| 3 | 4-CH₃OC₆H₄CHO | 4c | 25 | 94 |

| 4 | 4-ClC₆H₄CHO | 4d | 30 | 96 |

| 5 | 4-BrC₆H₄CHO | 4e | 30 | 93 |

| 6 | 4-FC₆H₄CHO | 4f | 35 | 90 |

| 7 | 4-NO₂C₆H₄CHO | 4g | 40 | 88 |

| 8 | 3-NO₂C₆H₄CHO | 4h | 40 | 85 |

| 9 | 2-ClC₆H₄CHO | 4i | 35 | 91 |

Experimental Protocols

Materials and Methods

-

This compound (1)

-

Aromatic aldehydes (2a-i)

-

5-amino-3-methyl-1H-pyrazole (3)

-

Fe³⁺-montmorillonite catalyst

-

Ethanol (absolute)

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography apparatus (silica gel 60, 230-400 mesh)

General Procedure for the One-Pot Synthesis of 4-Aryl-6-(1H-indol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles (4a-i)

-

To a solution of this compound (1 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask, add the respective aromatic aldehyde (1 mmol) and 5-amino-3-methyl-1H-pyrazole (1 mmol).

-

Add Fe³⁺-montmorillonite catalyst (0.05 g) to the mixture.

-

Equip the flask with a condenser and reflux the reaction mixture with constant stirring for the time specified in the data table (20-40 minutes).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent to afford the pure product.

-

Characterize the final products using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Experimental Workflow

Caption: Workflow for the one-pot synthesis of pyrazole derivatives.

Plausible Reaction Mechanism

Caption: Proposed mechanism for pyrazolo[3,4-b]pyridine formation.

Postulated Antibacterial Signaling Pathway

Caption: Inhibition of DNA gyrase by pyrazolo[3,4-b]pyridine derivatives.

Discussion

The one-pot, three-component synthesis of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles offers a highly efficient and straightforward route to a class of compounds with significant therapeutic potential. The use of Fe³⁺-montmorillonite as a heterogeneous catalyst is a key advantage of this protocol, as it is inexpensive, environmentally friendly, and easily recoverable for reuse. The reaction proceeds with high regioselectivity and provides excellent yields across a range of substituted aromatic aldehydes, demonstrating the robustness of the method.

The synthesized compounds have been reported to exhibit promising antibacterial activity. While the exact mechanism of action for these specific indolyl-substituted derivatives requires further investigation, related pyrazolo[3,4-b]pyridine scaffolds have been shown to act as inhibitors of bacterial DNA gyrase.[1][2] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of the GyrB subunit, which contains the ATP-binding site, disrupts these vital cellular processes, leading to bacterial cell death. The planar, heterocyclic nature of the synthesized compounds makes them well-suited to interact with the ATP-binding pocket of GyrB.

Furthermore, the pyrazolo[3,4-b]pyridine core is a known pharmacophore in several anticancer agents.[3][4] The mechanism of anticancer activity for this class of compounds is often attributed to the inhibition of various protein kinases that are critical for cancer cell proliferation and survival. The indolyl moiety in the synthesized compounds may further enhance their anticancer potential by facilitating interactions with specific biological targets.

Conclusion

The detailed protocol herein provides a practical and efficient method for the one-pot synthesis of a series of novel indolyl-substituted pyrazolo[3,4-b]pyridine derivatives. This synthetic strategy is well-suited for the generation of a library of compounds for further investigation in drug discovery programs. The potential of these compounds as antibacterial and anticancer agents, coupled with their straightforward synthesis, makes them attractive candidates for further development. Future work should focus on a comprehensive evaluation of their biological activities and elucidation of their precise mechanisms of action.

References

multicomponent reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile for pyridine synthesis

Application Notes: High-Efficiency Synthesis of Indolyl-Pyridines via Multicomponent Reactions

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and drug design, appearing in a wide array of therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimicrobial treatments.[1][2] The indole nucleus is another privileged structure in pharmacology, known for its presence in numerous bioactive natural products and synthetic drugs.[3] The fusion of these two pharmacophores into a single molecular entity, the indolyl-pyridine, has garnered significant interest in the pursuit of novel drug candidates with enhanced biological activity.[1][4][5]

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like indolyl-pyridines in a single step from simple precursors.[6] This approach aligns with the principles of green chemistry by reducing reaction times, solvent usage, and purification steps.[7] This document provides detailed protocols and data for the synthesis of polysubstituted pyridines using 3-(1H-indol-3-yl)-3-oxopropanenitrile as a key building block. These methods are characterized by their high yields, broad substrate scope, and operational simplicity, making them highly valuable for researchers, scientists, and professionals in drug development.[8]

Key Reagent: this compound

This compound, also known as 3-cyanoacetyl indole, is a versatile precursor in the synthesis of various heterocyclic compounds. Its reactive methylene group, flanked by a carbonyl and a nitrile group, makes it an ideal substrate for condensation reactions.

General Reaction Scheme